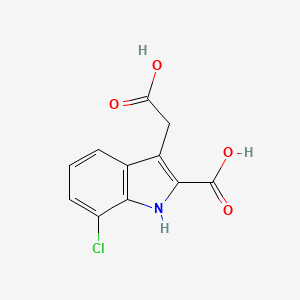

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-7-3-1-2-5-6(4-8(14)15)10(11(16)17)13-9(5)7/h1-3,13H,4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPRZLGSTGUIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of indole-2-carboxylic acid followed by carboxymethylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxymethylation can be carried out using chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H8ClNO4

- CAS Number : 31529-27-8

- Molecular Weight : 243.63 g/mol

- Structure : The presence of carboxymethyl and chloro groups enhances its reactivity and solubility, making it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. Studies have shown that 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .

Anticancer Properties : Indole derivatives are known for their potential anticancer activities. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Case Study : A study published in the Journal of Organic Chemistry demonstrated that modifications to indole structures could enhance their cytotoxic effects against specific cancer cell lines, highlighting the potential use of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid in targeted cancer therapies .

Biochemical Applications

Enzyme Inhibitors : The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be exploited in drug design to create inhibitors for diseases related to metabolic dysregulation.

Bioassays : Due to its ability to interact with biological systems, this compound can serve as a probe in biochemical assays to study enzyme kinetics and interactions within cellular environments.

Material Science

Polymer Synthesis : The carboxylic acid functional group enables the compound to be used in polymerization reactions, leading to the synthesis of novel materials with enhanced properties such as improved thermal stability and mechanical strength.

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Targeted therapies with reduced side effects |

| Biochemical Applications | Enzyme inhibitors and bioassays | Improved understanding of metabolic processes |

| Material Science | Polymer synthesis | Development of advanced materials |

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Functional Group Impact

- Carboxymethyl vs. Methyl at Position 3 : The carboxymethyl group in the target compound introduces an additional carboxylic acid, enhancing water solubility compared to the methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid . However, this may reduce membrane permeability in biological systems.

- Ester vs. Acid at Position 2 : The methoxycarbonyl group in ’s compound reduces acidity (pKa ~5.5 for ester vs. ~2.5 for carboxylic acid), which could delay hydrolysis in vivo compared to the target compound’s free carboxylic acid.

Biological Activity

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chloro-substituted indole structure, which is known for its pharmacological versatility. The synthesis typically involves chlorination of indole derivatives and subsequent introduction of carboxymethyl groups through various synthetic routes, including the use of Grignard reagents and chlorinating agents like thionyl chloride.

Key Features

- Chemical Formula : C10H8ClNO4

- Molecular Weight : Approximately 239.63 g/mol

- Structural Characteristics : Contains both carboxylic acid and chloro groups which are critical for its biological activity.

Anticancer Properties

Research indicates that 3-(carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that the compound can effectively induce apoptosis in human cancer cells by modulating key signaling pathways .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation in various models. This has implications for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this indole derivative has demonstrated antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

The biological activity of 3-(carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses and cancer progression, leading to reduced cellular proliferation and survival.

- Receptor Interaction : It may bind to various receptors, influencing signaling pathways associated with cell growth and inflammation .

Study 1: Anticancer Activity

A study published in 2020 evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM depending on the cell line tested .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of 3-(carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid in an animal model of arthritis. The compound was administered orally, resulting in a marked reduction in inflammatory markers compared to the control group .

Research Findings Summary Table

| Study | Biological Activity | IC50 Values | Key Findings |

|---|---|---|---|

| Study 1 | Anticancer | 5 - 15 μM | Induced apoptosis in cancer cells |

| Study 2 | Anti-inflammatory | Not specified | Reduced inflammatory markers in vivo |

| Study 3 | Antimicrobial | Varies by pathogen | Effective against Staphylococcus aureus |

Q & A

Q. What are the common synthetic routes for preparing 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step procedures starting from substituted aniline derivatives. A validated approach includes:

- Japp-Klingemann condensation to form hydrazone intermediates.

- Fischer indole cyclization to construct the indole core, followed by Vilsmeier-Haack formylation for functionalization at the 3-position .

- Subsequent hydrolysis of esters or protective groups to yield the carboxylic acid moiety. Optimizing reaction conditions (e.g., temperature, catalysts like POCl₃) is critical for improving yields .

Q. What analytical techniques are recommended for structural characterization?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, distinct shifts for the carboxymethyl group (δ ~3.9–4.2 ppm for CH₂) and aromatic protons (δ ~7.0–8.0 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- X-ray crystallography using programs like SHELXL for absolute configuration determination, particularly for resolving stereochemical ambiguities .

Q. What safety protocols should be followed during handling?

- Use NIOSH-approved respirators (e.g., P95 filters) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .

- Conduct reactions in a fume hood to mitigate vapor risks.

- Avoid aqueous disposal without prior neutralization to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in indole functionalization?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective chlorination at the 7-position.

- Solvent effects : Polar aprotic solvents (DMF, DCE) may improve solubility of intermediates, while elevated temperatures (~80–100°C) can accelerate cyclization .

- Protection/deprotection strategies : Use trimethylsilyl (TMS) groups to shield reactive sites during formylation steps .

Q. How can computational modeling aid in predicting reactivity or binding interactions?

- Density Functional Theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites on the indole core.

- Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), leveraging topological polar surface area (TPSA) and LogP values (~1.63–2.10) to predict membrane permeability .

Q. How to address discrepancies in spectroscopic data during structural validation?

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental X-ray diffraction data (e.g., bond lengths/angles) with computational models (SHELX refinement) .

- Replicate synthetic steps to isolate intermediates and confirm reaction pathways .

Q. What experimental approaches are suitable for studying stability under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic media (pH 1–13) to identify degradation products via LC-MS .

- Kinetic stability assays : Monitor decomposition rates in solution (e.g., DMSO-d₆) using ¹H NMR over 24–72 hours .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Substitute the chlorine atom with fluorine or methyl groups to assess electronic effects on bioactivity .

- Side-chain modifications : Introduce amide or ester linkages at the carboxymethyl group to modulate solubility and target affinity .

Methodological Considerations

- Data Contradiction Analysis : When reproducibility issues arise (e.g., variable yields), systematically document reaction parameters (stoichiometry, purity of starting materials) and employ statistical tools (e.g., Design of Experiments) to identify critical factors .

- Crystallographic Refinement : Use SHELXL’s restraints for disordered atoms and validate models with R-factor convergence (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.